molecular formula C10H16N2O2 B2514819 N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide CAS No. 1396851-24-3

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide

Cat. No. B2514819
CAS RN: 1396851-24-3
M. Wt: 196.25
InChI Key: YKWRWIXFUNKHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” is a chemical compound that contains a morpholine ring and an acetylene group. Morpholine is a common motif in many pharmaceuticals and its derivatives have been studied for various biological activities .


Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. It also contains an acetylene group, which is characterized by a carbon-carbon triple bond. The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Herbicide Discovery

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide: has been investigated for its herbicidal activity against Phalaris minor, a common weed in wheat crop fields. Researchers have employed computational studies to prioritize promising herbicides targeting the D1 protein of photosystem-II (PS-II). These studies identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand, isoproturon. Notably, eight of these compounds exhibit comparable physiochemical profiles, better docking scores, system stability, hydrogen bond occupancy, and binding free energy than terbutryn, another reference molecule .

LRRK2 Inhibition

While not directly related to herbicides, N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide has also been explored as part of a novel series of potent LRRK2 inhibitors. Researchers focused on improving kinome selectivity using a surrogate crystallography approach. Although the primary target here is LRRK2, this line of investigation highlights the compound’s versatility and potential in drug discovery .

Parallel Medicinal Chemistry Optimization

The synthetic pathway for N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide offers opportunities for parallel medicinal chemistry optimization. The amine installation proceeds from the pyrimidyl chloride through an SNAr reaction, while the aryl group can be accessed via Suzuki cross-coupling reactions. This versatility allows researchers to fine-tune the compound for specific applications .

Materials Science and Polymer Chemistry

The acetylenic functionality in the compound makes it interesting for materials science and polymer chemistry. Alkynes can participate in click reactions, allowing for the synthesis of functionalized polymers, dendrimers, and other macromolecules. Researchers could explore its use as a building block in polymer design.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data on “N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide”, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The study of morpholine derivatives is a promising area of research due to their potential biological activities . Future research on “N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity.

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWRWIXFUNKHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.